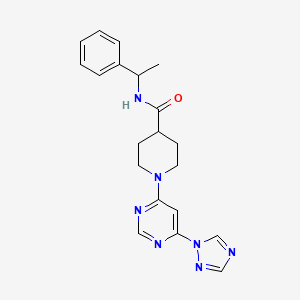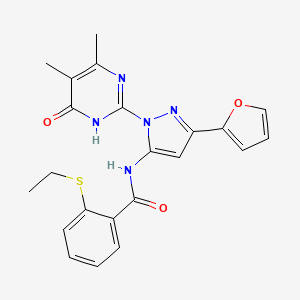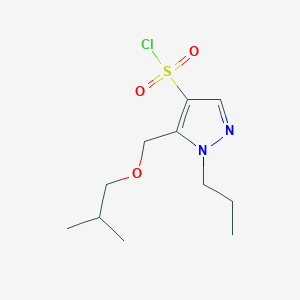
2-methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. While the specific compound is not directly studied in the provided papers, similar benzamide derivatives have been synthesized and characterized, indicating the potential for biological applications and interactions with various receptors and enzymes .
Synthesis Analysis
The synthesis of benzamide derivatives often involves acylation reactions or condensation reactions with various starting materials. For instance, N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized through direct acylation reactions . Similarly, 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide was derived from ortho-toluylchloride and 2-amino-4-picoline . These methods could potentially be adapted for the synthesis of 2-methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of benzamide derivatives. For example, the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray single crystal diffraction . Similarly, the molecular structure of other benzamide derivatives was revealed by X-ray crystallography, providing insights into their solid-state properties . These studies suggest that the molecular structure of 2-methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide could also be elucidated using similar techniques.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, including interactions with biological targets. For instance, a series of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were screened against human recombinant alkaline phosphatase and ecto-5′-nucleotidases, showing inhibitory potential . This indicates that 2-methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide may also interact with similar enzymes or receptors.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be characterized using various spectroscopic techniques. For example, the compound 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide was characterized using infra-red, UV-Vis, and nuclear magnetic resonance spectroscopy . Additionally, the antioxidant properties of benzamide derivatives can be determined using assays such as the DPPH free radical scavenging test . These methods could be applied to analyze the physical and chemical properties of 2-methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide.
Aplicaciones Científicas De Investigación
Neuroleptic and Dopamine Antagonist Properties
- 2-Methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide exhibits significant neuroleptic properties. It shows potent and long-lasting inhibitory effects on apomorphine-induced behaviors, indicating potential as a neuroleptic drug with fewer side effects in treating psychosis (Usuda et al., 2004). Additionally, it acts as an antagonist of dopamine at D1-type dopamine receptors, suggesting its role in managing conditions influenced by dopamine receptors (Meltzer et al., 1983).
Anti-Cancer Potential
- The compound has been explored in the context of cancer treatment. Novel derivatives, such as substituted 4-(3-oxoquinuclidin-2-ylidene) benzamides, have been synthesized and evaluated as potential anti-cancer agents. These derivatives demonstrate notable anti-cancer activity, particularly against lung and breast cancer cell lines (Soni et al., 2015).
Antipsychotic Research
- The structure of 2-Methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide and its analogs have been a focus in the development of new antipsychotic drugs. These compounds, especially those combining the 2-phenylpyrrole side chain with pharmacophoric moieties, exhibit dopamine antagonistic activity and potential as antipsychotic agents with lower risk of side effects (van Wijngaarden et al., 1987).
Antibacterial Properties
- Some derivatives of 2-Methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide have shown antibacterial activity against both gram-positive and gram-negative bacteria. This indicates potential applications in developing new antibacterial agents (Adam et al., 2016).
Poly(ADP-ribose) Polymerase (PARP) Inhibitor Research
- The compound and its derivatives have been studied as PARP inhibitors for the treatment of cancer. One such derivative, ABT-888, has shown efficacy in combination with other cancer treatments, suggesting its role in enhancing cancer therapies (Penning et al., 2009).
Antihyperglycemic Agent Development
- Derivatives of 2-Methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide have been synthesized as part of a search for antidiabetic agents. Compounds like KRP-297, identified through structure-activity relationship studies, have emerged as candidate drugs for treating diabetes mellitus (Nomura et al., 1999).
Direcciones Futuras
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . Therefore, the design of new pyrrolidine compounds with different biological profiles is a promising future direction .
Propiedades
IUPAC Name |
2-methyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14-7-5-6-10-17(14)19(23)20-12-15-11-18(22)21(13-15)16-8-3-2-4-9-16/h2-10,15H,11-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHILJYZKSNBNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2525656.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2525657.png)

![3-(4-ethoxyphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2525659.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluorophenyl)amino]acetamide](/img/structure/B2525661.png)
![3-(4-Chloro-3,5-dimethylpyrazolyl)-1-{4-[(4-methylphenyl)sulfonyl]piperazinyl} butan-1-one](/img/structure/B2525662.png)



![3-[(2,6-dichlorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![Ethyl 6-acetyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2525676.png)
